![molecular formula C31H23ClN4O3S B11978103 2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11978103.png)
2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]quinoxaline core.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[2,3-b]quinoxaline core using phenylsulfonyl chloride in the presence of a base.
Attachment of the Benzamide Moiety: This step involves the coupling of the sulfonylated pyrrolo[2,3-b]quinoxaline with 2-chlorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used as a tool in biological research to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Specific Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Inhibition of Enzymatic Activity: The compound may inhibit the activity of certain enzymes, leading to downstream effects on cellular processes.
Modulation of Signaling Pathways: The compound may modulate key signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
- 2-chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
- 4-chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
Uniqueness
2-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide is unique due to its specific substitution pattern and the presence of the phenylsulfonyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C31H23ClN4O3S |
---|---|
Molecular Weight |
567.1 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C31H23ClN4O3S/c1-20(21-12-4-2-5-13-21)36-29-27(33-25-18-10-11-19-26(25)34-29)28(40(38,39)22-14-6-3-7-15-22)30(36)35-31(37)23-16-8-9-17-24(23)32/h2-20H,1H3,(H,35,37) |
InChI Key |
GWNCOLJZEPRVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.